
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol” is characterized by the presence of a pyrrolidine ring and a morpholine ring . The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has two stereocenters, leading to its (3R,4R) configuration .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol” include a molecular weight of 172.22 g/mol . It has a topological polar surface area of 44.7 Ų and a complexity of 148 . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 .
Aplicaciones Científicas De Investigación
1. Synthesis of Analgesic Agents
A study by Borowiecki (2022) in the International Journal of Molecular Sciences reported the synthesis of a novel enantiomerically enriched ethereal analog of (R)-iso-moramide using (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol as a starting compound. This compound demonstrated potential as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors. The study involved key steps of asymmetric synthesis and functionalization of the morpholino-alcohol to create this analgesic agent (Borowiecki, 2022).
2. Intercalating Nucleic Acids (INAs)
Filichev and Pedersen (2003) in Organic & Biomolecular Chemistry described the synthesis of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its incorporation into oligodeoxynucleotides (ODNs) as a bulge to form an intercalating nucleic acid (INA). This modification induced slight destabilization in INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes, suggesting potential applications in molecular biology and genetic engineering (Filichev & Pedersen, 2003).
3. Inhibitors of Purine Nucleoside Phosphorylase
Rejman et al. (2012) in the Journal of Medicinal Chemistry synthesized a series of pyrrolidine nucleotides, including (3R,4R)-4-(guanin-9-yl)-3-hydroxypyrrolidin-1-N-ylcarbonylphosphonic acids, as potential inhibitors of purine nucleoside phosphorylase (PNP). The study showed that these compounds were recognized as nanomolar competitive inhibitors of PNP, suggesting their utility in biochemical and pharmacological research (Rejman et al., 2012).
4. Synthesis and Spectroscopic Studies
In a study conducted by Amirnasr et al. (2001) published in Polyhedron, the synthesis and characterization of [CoIII(salophen)(amine)2]ClO4 complexes were reported, with (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol being one of the amine components. This research contributes to the understanding of the chemical and physical properties of such complexes, which can be useful in materials science and catalysis research (Amirnasr et al., 2001).
5. Development of Anticancer Compounds
A study by Wang et al. (2016) focused on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds, including potential anticancer drugs. The synthesized derivatives exhibited promising biological activities, highlighting the importance of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol in the development of new therapeutic agents (Wang et al., 2016).
Propiedades
IUPAC Name |
(3R,4R)-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNAFYREQNMKG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)
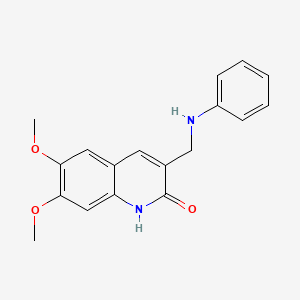
![[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride](/img/structure/B1379673.png)
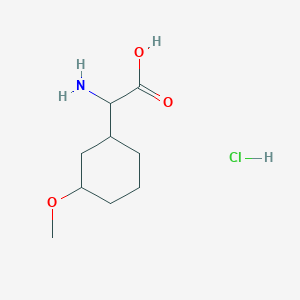
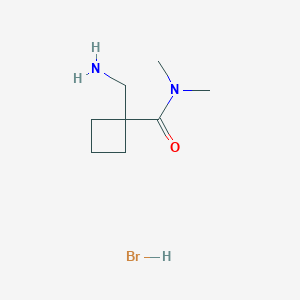
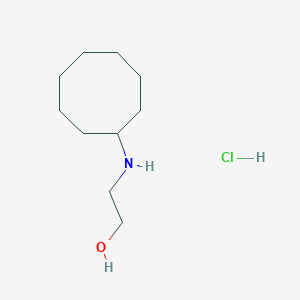
![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)

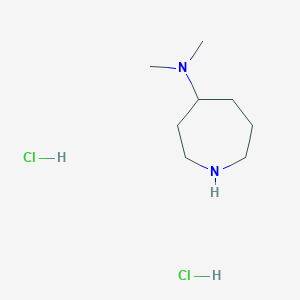
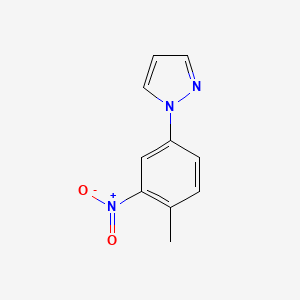
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride](/img/structure/B1379689.png)
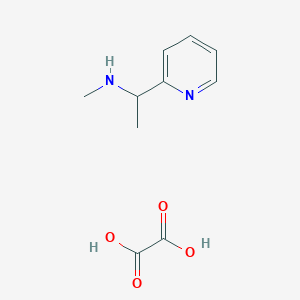
![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)